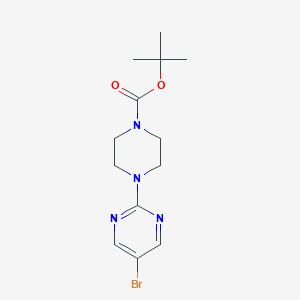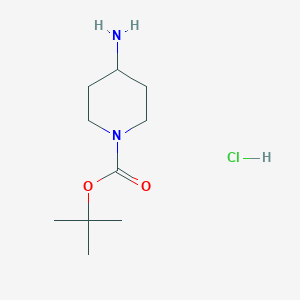
tert-Butyl-4-Aminopiperidin-1-carboxylat-Hydrochlorid
Übersicht
Beschreibung
tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride: is a chemical compound with the molecular formula C10H20N2O2 . It is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological and medical research, this compound is used to study enzyme inhibitors and receptor modulators.
Industry: Industrially, it is used in the synthesis of various fine chemicals and intermediates. Its stability and reactivity make it suitable for large-scale production processes .
Wirkmechanismus
Target of Action
Tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride, also known as 4-Amino-1-Boc-piperidine hydrochloride, is a chemical reagent used in the preparation of various pharmaceutical compounds . It has been shown to inhibit human T lymphocyte proliferation in vitro and inhibit HIV replication in infected patients . The primary target of this compound is the CCR5 receptor, which is located on the surface of hematopoietic cells .
Mode of Action
The compound interacts with its target, the CCR5 receptor, by binding to it and inhibiting its function . This interaction results in the inhibition of human T lymphocyte proliferation and HIV replication .
Biochemical Pathways
The compound’s action affects the biochemical pathways involved in T lymphocyte proliferation and HIV replication . By inhibiting the CCR5 receptor, it disrupts the normal functioning of these pathways, leading to a decrease in T lymphocyte proliferation and HIV replication .
Result of Action
The result of the compound’s action is a decrease in T lymphocyte proliferation and HIV replication . This can potentially lead to a decrease in the progression of diseases where these processes play a critical role.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with hydrochloric acid. One common method includes the dropwise addition of 2-bromo-1-phenylethanone to a stirred solution of tert-butyl 4-aminopiperidine-1-carboxylate and diisopropylethylamine in dichloromethane, followed by stirring at room temperature for 16 hours .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the amino group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives .
Vergleich Mit ähnlichen Verbindungen
- 4-Amino-1-Boc-piperidine
- tert-Butyl 4-amino-1-piperidinecarboxylate
- 4-Amino-1-piperidinecarboxylic Acid tert-Butyl Ester
Uniqueness: tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride is unique due to its specific structure, which provides a balance of stability and reactivity. This makes it particularly useful in synthetic chemistry and pharmaceutical research, where precise control over reactivity is crucial .
Eigenschaften
IUPAC Name |
tert-butyl 4-aminopiperidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-6-4-8(11)5-7-12;/h8H,4-7,11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOQZAJAQQKCNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373197 | |
| Record name | tert-Butyl 4-aminopiperidine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189819-75-8 | |
| Record name | tert-Butyl 4-aminopiperidine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
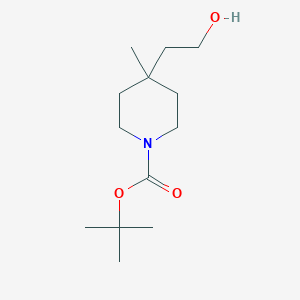


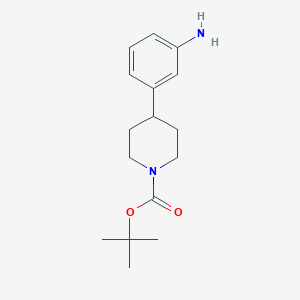
![1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone](/img/structure/B153306.png)


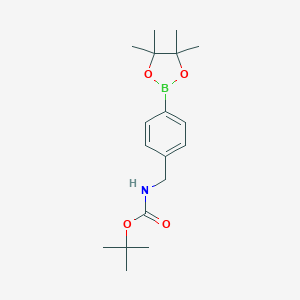
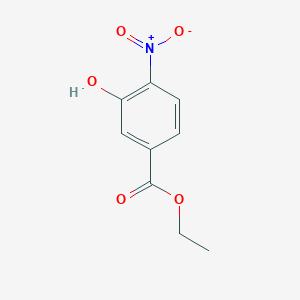
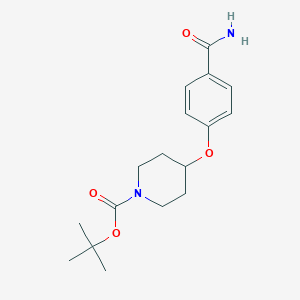
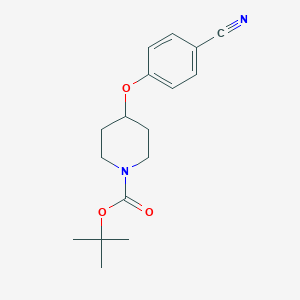
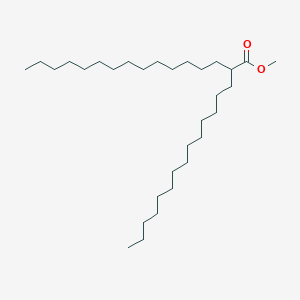
![Pyrano[3,4-d]imidazole-2,4,6(1H)-trione, 3,7-dihydro-(9CI)](/img/structure/B153328.png)
